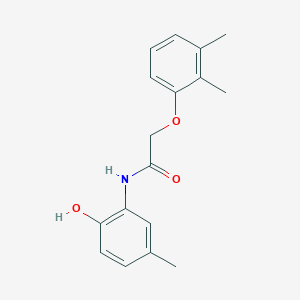
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, also known as DMHPA, is a chemical compound that has been synthesized for various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide is not well understood, but it is believed to act through its interactions with specific receptors or enzymes in the body. 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to bind to the aryl hydrocarbon receptor (AhR), which is involved in regulating immune responses and inflammation. It may also inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been shown to have anti-inflammatory effects in various animal models, including reducing the production of pro-inflammatory cytokines and decreasing the severity of inflammation. It may also have antioxidant properties and can scavenge free radicals in vitro. However, more research is needed to fully understand the biochemical and physiological effects of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has several advantages for use in lab experiments, including its ease of synthesis and relatively low cost. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for research on 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide, including further studies on its anti-inflammatory and antioxidant properties, as well as its potential as a ligand for metal complexes. It may also be useful to explore the potential of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide as a therapeutic agent for various diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand the mechanism of action of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide and its interactions with specific receptors and enzymes in the body.
Méthodes De Synthèse
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide can be synthesized through a multistep process starting with the reaction of 2,3-dimethylphenol with 2-bromo-5-methylphenol to form 2-(2,3-dimethylphenoxy)-5-methylphenol. This compound is then reacted with acetic anhydride to form the final product, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide. The synthesis method has been optimized to produce high yields of 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide with good purity.
Applications De Recherche Scientifique
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide has been used in various scientific research applications, including as a potential anti-inflammatory agent and as a ligand for metal complexes. In one study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was found to have anti-inflammatory effects in mice by reducing the production of pro-inflammatory cytokines. In another study, 2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide was used as a ligand for copper complexes to study their potential as anti-tumor agents.
Propriétés
Nom du produit |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
|---|---|
Formule moléculaire |
C17H19NO3 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
2-(2,3-dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H19NO3/c1-11-7-8-15(19)14(9-11)18-17(20)10-21-16-6-4-5-12(2)13(16)3/h4-9,19H,10H2,1-3H3,(H,18,20) |
Clé InChI |
KPLPSQKIFXQJLK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
SMILES canonique |
CC1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC(=C2C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(anilinocarbonyl)amino]phenyl}propanamide](/img/structure/B267576.png)
![3-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B267578.png)
![N-{4-[(butylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B267586.png)
![2-methoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide](/img/structure/B267587.png)
![2-methoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267589.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-4-propoxybenzamide](/img/structure/B267592.png)
![N-(sec-butyl)-3-[(4-propoxybenzoyl)amino]benzamide](/img/structure/B267593.png)
![4-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B267594.png)
![N-(3-{[(2-methoxyphenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B267596.png)
![N-[4-(1-azepanylcarbonyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B267599.png)
![N-(sec-butyl)-3-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B267600.png)
![N-butyl-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267601.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}cyclohexanecarboxamide](/img/structure/B267602.png)
![N-(sec-butyl)-4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B267603.png)